molecular formula C11H7ClO3 B12063727 3,5-Dihydroxy-2-naphthoyl chloride

3,5-Dihydroxy-2-naphthoyl chloride

Cat. No.: B12063727
M. Wt: 222.62 g/mol
InChI Key: YMAYFWBWXHIZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydroxy-2-naphthoyl chloride is an organic compound with the molecular formula C11H7ClO3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and a chloride group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-2-naphthoyl chloride typically involves the chlorination of 3,5-dihydroxy-2-naphthoic acid. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxy-2-naphthoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrogen chloride formed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products:

    Substitution Reactions: Amides, esters, and thioesters.

    Oxidation Reactions: Quinones and other oxidized derivatives.

    Reduction Reactions: Dihydro derivatives.

Scientific Research Applications

3,5-Dihydroxy-2-naphthoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-2-naphthoyl chloride involves its reactivity towards nucleophiles and electrophiles. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the chloride group can undergo nucleophilic substitution. These properties make the compound versatile in various chemical reactions and applications.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The chloride group is a target for nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The hydroxyl groups can be oxidized or reduced, affecting the compound’s reactivity and properties.

Comparison with Similar Compounds

    3-Hydroxy-2-naphthoic acid: This compound has a similar structure but lacks the chloride group. It is used in the synthesis of azo dyes and pigments.

    2-Naphthoyl chloride: This compound has a similar acyl chloride group but lacks the hydroxyl groups. It is used in the preparation of amide derivatives and other organic compounds.

Uniqueness: 3,5-Dihydroxy-2-naphthoyl chloride is unique due to the presence of both hydroxyl and chloride groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

3,5-dihydroxynaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H7ClO3/c12-11(15)8-4-6-2-1-3-9(13)7(6)5-10(8)14/h1-5,13-14H

InChI Key

YMAYFWBWXHIZLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)O)O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.